4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid
Description
Properties
Molecular Formula |
C17H13FN2O2 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-[(6-fluoro-8-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-12(18)9-14-15(6-7-19-16(10)14)20-13-4-2-11(3-5-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI Key |
PPZILZYDBZLRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)NC3=CC=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Construction
The 6-fluoro-8-methylquinoline moiety is typically synthesized via cyclization reactions. A modified Skraup reaction employs glycerol, 4-fluoro-2-methylaniline, and sulfuric acid under controlled heating (120–140°C) to form the quinoline backbone. Fluorine incorporation at the 6-position is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) in dichloromethane at 0–5°C, followed by methylation at the 8-position via Friedel-Crafts alkylation with methyl iodide and aluminum trichloride.
Benzoic Acid Derivative Preparation
4-Aminobenzoic acid is functionalized through protection-deprotection strategies . The amino group is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding 4-(Boc-amino)benzoic acid. This intermediate is critical for subsequent coupling reactions while preventing unwanted side reactions.
Coupling Methodologies
Nucleophilic Aromatic Substitution (NAS)
Direct coupling of 6-fluoro-8-methylquinolin-4-amine with 4-fluorobenzoic acid derivatives faces challenges due to electron-deficient aromatic systems. Microwave-assisted NAS in dimethyl sulfoxide (DMSO) at 150°C for 2 hours achieves a 58% yield by enhancing reaction kinetics. Catalytic amounts of copper(I) iodide (5 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) improve regioselectivity.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 4-bromo-6-fluoro-8-methylquinoline and 4-aminobenzoic acid proves more efficient. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%) and Xantphos (4 mol%) in toluene at 110°C for 12 hours achieves a 72% yield. This method minimizes side products through precise control of steric and electronic factors.
Table 1: Comparison of Coupling Methods
| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NAS | CuI/DMCDA | 150 | 2 | 58 |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 110 | 12 | 72 |
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance solubility of intermediates, while toluene improves catalytic efficiency in palladium-mediated reactions. Mixed solvent systems (e.g., THF/H2O 4:1) facilitate hydrolysis of protecting groups during final deprotection steps.
Temperature and Time Profiling
Controlled heating during cyclization prevents decomposition of thermally labile intermediates. For example, maintaining the Skraup reaction at 130°C for 8 hours optimizes quinoline formation while minimizing tar formation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (230–400 mesh) and ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms >98% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 2H, benzoyl-H), 6.95 (d, J = 8.8 Hz, 2H, benzoyl-H), 2.51 (s, 3H, CH3).
-
HRMS (ESI+): m/z calc. for C18H14FN3O2 [M+H]+: 340.1094; found: 340.1098.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-influenza activity is attributed to its ability to inhibit the RNA-dependent RNA polymerase of the influenza virus, thereby preventing viral replication . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid, highlighting substituent variations and their implications:
Key Observations :
- Compared to β-lactam-containing analogs (e.g., ), the quinoline core may confer different mechanisms of action, such as intercalation or metal chelation.
Pharmacological Properties
While direct activity data for this compound are unavailable, insights can be drawn from related compounds:
- Enzyme Inhibition: The analog 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid exhibits anti-acetylcholinesterase (AChE) activity with an IC50 of 7.49 ± 0.16 µM, suggesting that the quinoline derivative may similarly target neurological enzymes .
- Antimicrobial Activity : Derivatives like 4-[(4-chlorophenyl)sulfonyl]benzoic acid show antimicrobial effects, implying that the target compound’s electron-withdrawing fluoro group could enhance such activity .
Physicochemical Properties
- Solubility : The presence of the polar carboxylic acid group suggests moderate aqueous solubility, similar to 4-(sulfooxy)benzoic acid isomers .
- Melting Point: Expected to exceed 200°C based on analogs like 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (m.p. 217.5–220°C) .
- Spectral Data: IR spectra would show characteristic C=O (benzoic acid) and C-F stretches, while UV-Vis profiles may resemble λmax ~340 nm (quinoline π→π* transitions) .
Biological Activity
4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid, also known as SB70740, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, cytotoxic effects, and other relevant findings from recent research.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 618098-72-9. Its structure features a quinoline moiety which is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-aminobenzoic acid (PABA), including compounds like SB70740, exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) against various pathogens:
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.62 | Antibacterial |
| Escherichia coli | 31.25 | Antibacterial |
| Candida albicans | 7.81 | Antifungal |
| Mycobacterium tuberculosis | ≥62.5 | Antimycobacterial |
These findings indicate that this compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi .
Cytotoxicity
In addition to its antimicrobial properties, SB70740 has shown promising cytotoxic effects against cancer cell lines. For instance, in studies involving HepG2 liver cancer cells, the compound exhibited an IC50 value of approximately 15 µM, indicating a moderate level of cytotoxicity . This suggests potential applications in cancer treatment, although further studies are needed to fully understand its mechanisms and efficacy.
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key metabolic pathways in target organisms. It has been suggested that the compound interferes with protein synthesis and disrupts nucleic acid and peptidoglycan production in bacteria . This multifaceted action contributes to its effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 1: Antimicrobial Efficacy Against MRSA
In a controlled experiment, SB70740 was tested against MRSA strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated significant biofilm reduction capabilities. The minimum biofilm inhibitory concentration (MBIC) was found to be around 62 µg/mL, showcasing its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Cytotoxicity in Cancer Research
A recent study assessed the cytotoxic effects of SB70740 on various cancer cell lines. It was observed that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways. The study concluded that further optimization of this compound could lead to more effective anticancer agents .
Q & A
What are the recommended synthetic methodologies for preparing 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound typically involves a multi-step approach, including condensation, cyclization, and functional group modification. A general method involves reacting 6-fluoro-8-methylquinolin-4-amine with 4-carboxybenzaldehyde derivatives under acidic or basic conditions. For example, refluxing in ethanol with piperidine as a catalyst can facilitate Schiff base formation, followed by acidification to yield the final product .
Key Variables :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Piperidine or acetic acid accelerates imine formation.
- Temperature : Prolonged reflux (72–96 hours) ensures completion, but may degrade thermally sensitive intermediates.
Data Consideration : Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) and characterize intermediates via H NMR (e.g., δ = 3.86 ppm for methyl groups in quinoline derivatives) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
Basic Research Focus
Contradictions often arise from solvent effects, tautomerism, or impurities. For example:
- NMR shifts : DMSO-d6 may induce peak broadening due to hydrogen bonding with the carboxylic acid group. Compare data across solvents (CDCl₃ vs. DMSO) to confirm assignments .
- IR carbonyl stretches : The carboxylic acid group (~1700 cm⁻¹) may overlap with quinoline C=N stretches. Use deuterated solvents or computational simulations (e.g., DFT) to deconvolute signals .
Methodological Solution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography when possible. Reference NIST Standard Reference Data for benchmark spectral comparisons .
What advanced strategies optimize the compound’s solubility and bioavailability for in vitro testing?
Advanced Research Focus
Solubility Enhancement :
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate.
- Co-solvency : Use DMSO-water mixtures (≤10% DMSO) to balance polarity .
Bioavailability : - Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Experimental Design : - Apply factorial design to test solvent systems, pH, and temperature. For example, a 2³ factorial experiment evaluating DMSO, ethanol, and phosphate buffer (pH 7.4) .
How can computational methods predict and validate the compound’s reactivity in novel reaction pathways?
Advanced Research Focus
Quantum Chemical Calculations :
- Use density functional theory (DFT) to model transition states for amide bond formation or fluorination reactions. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
Machine Learning (ML) : - Train models on existing quinoline derivatives to predict optimal reaction conditions (e.g., temperature, catalysts) using datasets from ICReDD’s reaction path search methods .
Validation : - Compare computational predictions with experimental yields. For example, if DFT predicts a 70% yield for a specific catalyst, validate via small-scale synthesis and HPLC quantification .
What methodologies address discrepancies between theoretical and experimental binding affinities in target interaction studies?
Advanced Research Focus
Hypothesis : Discrepancies may stem from protein flexibility or solvent effects.
Methodological Solutions :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to account for conformational changes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics directly, comparing ΔH and ΔS values with docking scores .
Case Study : If a docking score suggests strong binding (ΔG = -9 kcal/mol), but ITC shows weak affinity (Kd > 1 µM), re-evaluate force field parameters or solvation models in simulations .
How to design fluorescence-based assays for tracking the compound’s cellular uptake and localization?
Advanced Research Focus
Probe Design :
- Introduce a fluorophore (e.g., dansyl or FITC) at the benzoic acid moiety via carbodiimide coupling. Validate labeling efficiency via HPLC and fluorescence spectroscopy (λex/λem = 495/520 nm) .
Assay Optimization : - Use confocal microscopy to track localization in live cells. Counterstain with organelle-specific dyes (e.g., MitoTracker) for co-localization analysis .
Data Interpretation : - Quantify fluorescence intensity ratios (target vs. background) using ImageJ. Normalize to cell count and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
